2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Fragment-based drug discovery Lead-like property space Molecular weight optimization

Medicinal chemistry teams requiring a rigid, fluorinated norbornane scaffold for SAR exploration often face long custom synthesis lead times. This 2-(2-fluoroethyl) derivative fills a specific gap in fragment-to-lead libraries. - Immediate availability at 95% purity, eliminating 6-8 week synthesis delays. - Single 19F atom enables label-free NMR monitoring of target engagement. - Reactive terminal fluoride allows late-stage SN2 diversification for focused library generation.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
Cat. No. B13168720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2(CCF)C#N
InChIInChI=1S/C10H14FN/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h8-9H,1-6H2
InChIKeyIIWHVZMPCGVIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile: Structural Identity


2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile (CAS 1855816-46-4) is a fluorinated norbornane derivative belonging to the bicyclo[2.2.1]heptane carbonitrile family [1]. Its molecular structure comprises a rigid bicyclo[2.2.1]heptane (norbornane) scaffold substituted at the bridgehead-adjacent 2-position with both a nitrile (–C≡N) group and a 2-fluoroethyl (–CH₂CH₂F) side chain [1]. The molecular formula C₁₀H₁₄FN yields a molecular weight of 167.22 g·mol⁻¹, with the fluorine atom contributing a calculated LogP of approximately 2.68 and a topological polar surface area of 23.79 Ų . The compound is currently supplied as a research chemical at 95% purity, primarily by Enamine (catalog EN300-785354), with pricing ranging from $827 (0.05 g) to $4,236 (10 g) as of 2024 [1].

Scaffold Fluorinated norbornane core for fragment-to-lead expansion
Format Research chemical, 95% purity
Handle 2-Fluoroethyl side chain for derivatization and ¹⁹F NMR

Why 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile Cannot Be Replaced


The unsubstituted bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6, MW 121.18 g·mol⁻¹, LogP ~1.43) is a commodity bulk intermediate available at $87–$128 per 100 g from Sigma-Aldrich . However, the introduction of the 2-fluoroethyl substituent at the 2-position fundamentally alters three dimensions critical for medicinal chemistry and chemical biology applications: (i) molecular weight increases by ~38% (121.18 → 167.22 g·mol⁻¹), shifting the scaffold into a different fragment-to-lead property space; (ii) calculated LogP rises by approximately 1.2–1.3 log units (from ~1.43 to ~2.68), altering membrane permeability and solubility profiles [1]; and (iii) the fluoroethyl chain provides a synthetic handle for further derivatization (e.g., nucleophilic displacement of fluorine) that is entirely absent in the parent scaffold. Generic substitution therefore fails whenever the target profile demands the specific steric, electronic, or physicochemical signature of the 2-fluoroethyl group.

Target: 2-Fluoroethyl derivative
Substitute: Bicyclo[2.2.1]heptane-2-carbonitrile (parent)
Molecular weight shifts beyond fragment space; property profile differs significantly
Lipophilicity (LogP) increase alters permeability and solubility context
Absence of fluorine eliminates ¹⁹F NMR and derivatization capability

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile: Quantitative Evidence vs. Analogs


Molecular Weight Expansion vs. Parent Scaffold

The 2-fluoroethyl substituent increases molecular weight by 46.04 g·mol⁻¹ relative to the unsubstituted parent scaffold [1]. This shifts the compound from the 'fragment' space (MW < 250) into a higher tier of the 'lead-like' chemical space, relevant for projects that have moved beyond initial fragment screening and require slightly larger, more functionalized scaffolds [2].

MW Expansion
Head-to-head
+46.04 g·mol⁻¹ (+38.0%)
Shifts scaffold from fragment to lead-like property space
Computed from molecular formulas
Fragment-based drug discovery Lead-like property space Molecular weight optimization

Lipophilicity (LogP) Increase Over Parent

The computed LogP of 2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile is 2.68 (Leyan computed value), representing an increase of approximately +1.25 log units over the parent bicyclo[2.2.1]heptane-2-carbonitrile (LogP ~1.43 by ALOGPS) [1]. This difference in lipophilicity is consistent with the well-documented effect of fluoroalkyl substitution on hydrocarbon scaffolds [2].

LogP Increase
Head-to-head
ΔLogP ≈ +0.6 to +1.3
Significantly alters ADME-relevant lipophilicity
Computed values; not experimentally measured
Lipophilicity engineering ADME prediction Fluorination effects

Conformational Rigidity vs. Monocyclic Analogs

The bicyclo[2.2.1]heptane framework imposes significant conformational constraints absent in monocyclic analogs such as 1-(2-fluoroethyl)cyclohexanecarbonitrile (CAS 1881927-30-5) and 1-(2-fluoroethyl)cyclopentanecarbonitrile (CAS 1849223-45-5) . The norbornane cage restricts rotation around the C1–C2 and C2–C3 bonds relative to the flexible cyclohexane or cyclopentane rings, potentially leading to reduced entropic penalty upon target binding when the bioactive conformation matches the constrained scaffold [1].

Conformational Rigidity
Class-level
2 rotatable bonds (rigid core)
vs 5–6 bonds for monocyclic analogs
Lower entropic penalty for bioactive conformation
Class-level inference; requires target validation
Conformational restriction Scaffold rigidity Entropic benefit

Fluorine Synthetic Handle vs. Non-Fluorinated Analogs

The terminal fluorine atom in the 2-fluoroethyl side chain provides a dual-purpose synthetic handle: (i) potential for nucleophilic substitution (SN2) with appropriate nucleophiles (e.g., amines, thiols) to generate further diversified libraries, and (ii) a sensitive ¹⁹F NMR spectroscopic probe for monitoring reaction progress, metabolic stability, and target engagement in biochemical assays [1][2]. The unsubstituted parent bicyclo[2.2.1]heptane-2-carbonitrile (CAS 2234-26-6) and its alkyl-substituted congeners (e.g., 1,3-dimethyl derivatives) lack any fluorine atom and therefore cannot support ¹⁹F-based analytical or derivatization workflows [3].

Fluorine Handle
Head-to-head
1 fluorine; ¹⁹F NMR active
vs 0 fluorine in parent & alkyl analogs
Enables ¹⁹F-based monitoring and SN2 diversification
Capability absent in non-fluorinated analogs
Late-stage fluorination Nucleophilic displacement ¹⁹F NMR probe

Cost Differential vs. Generic Parent

As of May 2024, 2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile (95% purity) was priced at $827/0.05 g ($16,540/g) through Enamine, whereas the unsubstituted parent compound (98% purity) was available at $128.27/100 g ($1.28/g) from Sigma-Aldrich [1]. This approximately 12,900-fold higher unit cost reflects the compound's status as a specialized, low-volume research intermediate involving additional synthetic steps (fluoroethylation of the norbornane scaffold). The cost differential serves as a practical procurement filter: laboratories for whom generic scaffold diversity is sufficient will rationally select the commodity-priced parent, while groups requiring the fluorinated substitution pattern for specific SAR or labeling purposes will accept the premium.

Cost Differential
Head-to-head
~12,900× higher unit cost
Specialized research intermediate premium
2024 catalog pricing comparison
Procurement economics Synthetic accessibility Research chemical supply

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile: Application Scenarios


Fragment-to-Lead Library Expansion

Medicinal chemistry groups progressing from fragment hits toward lead-like compounds may incorporate this scaffold to fill a specific gap in library coverage. With MW 167.22 g·mol⁻¹ and computed LogP 2.68, this compound occupies a property space distinct from both the parent fragment (MW 121.18, LogP ~1.43) and more heavily substituted analogs [1]. Procurement of a small quantity (0.05–0.1 g) enables preliminary SAR exploration around the fluorinated norbornane core without committing to full custom synthesis .

¹⁹F NMR-Based Assay Probe Development

The single fluorine atom in the 2-fluoroethyl chain enables ¹⁹F NMR-based monitoring of protein–ligand interactions, metabolic stability, or cellular uptake without the need for radiolabeling or additional fluorophore conjugation [1]. This compound can serve as a proof-of-concept probe for establishing ¹⁹F NMR assays on norbornane-based chemical series, a capability that non-fluorinated bicyclo[2.2.1]heptane carbonitriles cannot provide .

Rigid Scaffold for Ligand Presentation

The bicyclo[2.2.1]heptane core imposes greater conformational restriction than monocyclic analogs such as 1-(2-fluoroethyl)cyclohexanecarbonitrile or 1-(2-fluoroethyl)cyclopentanecarbonitrile [1]. For receptors or enzymes where the spatial orientation of the nitrile and fluoroethyl groups is critical (e.g., GPCRs, proteases with deep binding pockets), this scaffold may offer enhanced binding entropy. This inference is class-level and requires target-specific validation .

Nucleophilic Derivatization Building Block

The terminal alkyl fluoride can undergo SN2 displacement with nitrogen, sulfur, or oxygen nucleophiles under appropriate conditions, enabling late-stage diversification of the bicyclo[2.2.1]heptane scaffold [1]. This reactivity profile may be exploited for the generation of focused libraries where the norbornane core is retained while the side-chain functionality is systematically varied, a synthetic strategy not accessible from the unsubstituted parent carbonitrile .

Application
Selection Property
Validation Focus
Fragment-to-lead library expansion
MW & LogP range beyond parent fragment
Lead-like chemical space coverage
¹⁹F NMR-based assay probe development
Single ¹⁹F nucleus for spectroscopic monitoring
Ligand binding & metabolic stability assays
Rigid scaffold for ligand presentation
Conformational restriction vs monocyclic analogs
Target-specific binding entropy review
Nucleophilic derivatization building block
Terminal alkyl fluoride as leaving group
SN2 diversification library synthesis
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